molecular formula C19H15NO4 B5559965 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-quinolinecarboxylic acid

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-quinolinecarboxylic acid

Cat. No.: B5559965
M. Wt: 321.3 g/mol
InChI Key: CPQLGWOPVRFZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-quinolinecarboxylic acid is a useful research compound. Its molecular formula is C19H15NO4 and its molecular weight is 321.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.10010796 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Studies

The compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-quinolinecarboxylic acid, due to its complex structure, has been explored in various synthetic and derivative studies to understand its chemical properties and potential applications. For instance, research has demonstrated its role in the synthesis of quinoline and benzodioxin derivatives, highlighting its utility in creating molecules with potential biological activity. The study by Gao et al. (2011) focuses on a facile and inexpensive synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the versatility of related compounds in chemical synthesis Gao et al., 2011.

Biological Activities and Applications

The compound and its derivatives have been investigated for various biological activities, including antioxidant, antibacterial, and neuroprotective properties. Shankerrao et al. (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, finding some derivatives exhibited significant antioxidant and antibacterial activities Shankerrao et al., 2013. Additionally, Lee et al. (2022) reported on the synthesis of a natural quinoline alkaloid isolated from a deep-sea-derived fungus, which showed promising neuroprotective properties in a Parkinson's disease model, suggesting potential therapeutic applications Lee et al., 2022.

Pharmacological Potential

Exploratory studies on compounds structurally related to this compound have unveiled potential pharmacological applications. For example, derivatives have been evaluated for their diuretic, anticancer, and antifungal properties, as seen in the work of Husain et al. (2016), where synthesized benzothiazole sulfonamides containing a quinoxaline ring system exhibited notable diuretic activity Husain et al., 2016.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for the study of this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug . Alternatively, if it has interesting chemical properties, it could be studied in the context of materials science or chemical synthesis .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-11-2-4-15-13(8-11)14(19(21)22)10-16(20-15)12-3-5-17-18(9-12)24-7-6-23-17/h2-5,8-10H,6-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQLGWOPVRFZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.